molecular formula C13H15NO5 B4549651 4-[(4-CARBOXYBUTANAMIDO)METHYL]BENZOIC ACID

4-[(4-CARBOXYBUTANAMIDO)METHYL]BENZOIC ACID

Cat. No.: B4549651
M. Wt: 265.26 g/mol
InChI Key: FLUHJXWHEQOHGB-UHFFFAOYSA-N
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Description

4-[(4-Carboxybutanamido)methyl]benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and amide functional groups

Scientific Research Applications

4-[(4-Carboxybutanamido)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-carboxybutanamido)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminomethylbenzoic acid and 4-carboxybutanoic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxyl group of 4-carboxybutanoic acid and the amino group of 4-aminomethylbenzoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce larger quantities of the compound.

    Optimization: Optimizing reaction conditions to improve yield and purity.

    Automation: Utilizing automated systems for reaction monitoring and control to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Carboxybutanamido)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-[(4-carboxybutanamido)methyl]benzoic acid involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

  • 4-[(4-Carboxyphenyl)amino]benzoic acid
  • 4-[(4-Carboxyphenyl)methyl]benzoic acid
  • 4-[(4-Carboxyphenyl)amino]butanoic acid

Comparison: 4-[(4-Carboxybutanamido)methyl]benzoic acid is unique due to its specific combination of carboxylic acid and amide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-[(4-carboxybutanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(2-1-3-12(16)17)14-8-9-4-6-10(7-5-9)13(18)19/h4-7H,1-3,8H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHJXWHEQOHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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